Boc-trans-3-hydroxy-L-proline

Description

Properties

IUPAC Name |

(2S,3S)-3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-4-6(12)7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDHXHPQMBNKMC-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554782 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187039-57-2 | |

| Record name | (3S)-1-(tert-Butoxycarbonyl)-3-hydroxy-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

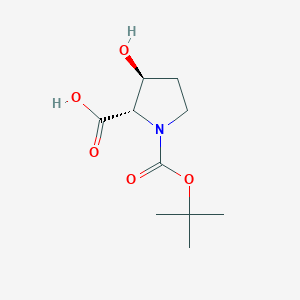

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid structure

An In-Depth Technical Guide to (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic Acid

Introduction

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, also known as Boc-trans-3-hydroxy-L-proline, is a chiral, non-proteinogenic α-amino acid derivative.[1][] Its rigid, five-membered ring structure and stereochemically defined substituents make it a valuable building block in medicinal chemistry and organic synthesis. The pyrrolidine scaffold is a common feature in numerous FDA-approved drugs, highlighting its importance in drug discovery.[3][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and drug development professionals.

Chemical Structure and Identification

The structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid features a pyrrolidine ring with a trans configuration between the carboxyl group at the C2 position and the hydroxyl group at the C3 position. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.

Caption: Chemical structure of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-hydroxypyrrolidine-2-carboxylic acid[1] |

| Synonyms | This compound, (2S,3S)-N-Boc-3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1][5] |

| CAS Number | 187039-57-2[1][5] |

| Molecular Formula | C₁₀H₁₇NO₅[1][5] |

| Molecular Weight | 231.25 g/mol [5] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1C(=O)O)O[1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | White to light brown solid[5] |

| Melting Point | 157 °C[5] |

| Boiling Point | 390.9 ± 42.0 °C (Predicted)[5] |

| Density | 1.312 ± 0.06 g/cm³ (Predicted)[5] |

| pKa | 3.69 ± 0.40 (Predicted)[5] |

| Storage Temperature | 2-8°C[5] |

Synthesis and Experimental Protocols

A common method for the preparation of (2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid involves the hydrolysis of its corresponding methyl ester.[5]

Experimental Protocol: Hydrolysis of Methyl Ester

This protocol outlines the saponification of (2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester to yield the target carboxylic acid.[5]

Materials:

-

(2S,3S)-1-(tert-butoxycarbonyl)-3-hydroxy-pyrrolidine-2-carboxylic acid methyl ester

-

Tetrahydrofuran (THF)

-

0.2N aqueous Lithium Hydroxide (LiOH)

-

Diethyl ether

-

5% aqueous Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting methyl ester (1.0 eq) in tetrahydrofuran.

-

Add 0.2N aqueous lithium hydroxide (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for approximately 3 hours, monitoring for completion.

-

Upon completion, dilute the mixture with diethyl ether and extract with 0.2N aqueous LiOH solution.

-

Combine the aqueous layers and acidify to a pH of 2 using 5% aqueous HCl.

-

Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the final product.[5]

Caption: Workflow for the synthesis via hydrolysis of the methyl ester.

Applications in Research and Drug Discovery

This molecule's unique structural features make it a versatile tool in several areas of chemical and pharmaceutical research.

-

Chiral Building Block: It serves as a crucial chiral intermediate for synthesizing complex, biologically active compounds and novel drug candidates.[1] Its defined stereochemistry is essential for creating molecules with specific three-dimensional arrangements required for selective biological interactions.[4]

-

Peptide Chemistry: As a proline isomer, it is incorporated into peptides to introduce conformational constraints.[1] This can lead to peptides with enhanced stability, receptor affinity, and specific secondary structures.

-

Protease Inhibition: Studies have indicated that derivatives of this compound can inhibit the activity of certain protease enzymes, making it a valuable scaffold for developing enzyme inhibitors.[1]

-

Neuroscience Research: The parent compound, (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, and its derivatives have been investigated for their potential in managing neurological disorders. They have shown GABA and dopamine agonist activities, suggesting relevance for conditions like Alzheimer's and Parkinson's disease.[]

Caption: Key application areas in research and drug development.

Safety Information

The compound is classified as an irritant. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] Precautionary statements advise avoiding breathing dust/fume/gas/mist/vapors/spray and recommend thorough washing after handling.[5]

Conclusion

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid is a highly valuable and versatile molecule for drug discovery and chemical synthesis. Its well-defined stereochemistry and functional groups provide a robust platform for constructing complex molecular architectures with significant biological potential. The information and protocols detailed in this guide serve as a foundational resource for scientists and researchers leveraging this compound in their work.

References

An In-depth Technical Guide to N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, a key building block in synthetic organic chemistry and drug discovery. This document collates available data on its physical properties, spectroscopic profile, and its role in biological systems, offering a valuable resource for professionals in the field.

Chemical Identity and Physical Properties

N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, also known as Boc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the amine and a hydroxyl group on the pyrrolidine ring enhances its utility in peptide synthesis and the development of novel therapeutics.

Table 1: General and Physical Characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline and Related Isomers

| Property | N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline | N-Boc-trans-4-hydroxy-L-proline | N-Boc-cis-4-hydroxy-L-proline | N-Boc-L-proline |

| CAS Number | 187039-57-2[1] | 13726-69-7 | 87691-27-8 | 15761-39-4[2] |

| Molecular Formula | C₁₀H₁₇NO₅[1] | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₅ | C₁₀H₁₇NO₄ |

| Molecular Weight | 231.25 g/mol [1] | 231.25 g/mol | 231.25 g/mol | 215.25 g/mol [2] |

| Appearance | Solid | White to Almost white powder to crystal | White to off-white/Powder or Crystalline Powder | Solid[2] |

| Melting Point | Data not available | 122 °C (dec.) | 146 °C (D) (lit.)[3] | 133-135 °C (lit.) |

| Boiling Point | Data not available | Data not available | 390.9°C at 760 mmHg[3] | Data not available |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[2] | Soluble in DMF | Data not available | Soluble in ethanol (~15 mg/ml), DMSO (~15 mg/ml), and DMF (~20 mg/ml). Sparingly soluble in aqueous buffers.[2] |

| Optical Rotation | Data not available | [α]20/D -67.0 to -70.0 deg (c=1, MeOH) | [α]20/D −53.5±2°, c = 1% in DMF | [α]D25 −59.84° to −61.6° (c = 1, glacial acetic acid)[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline.

Table 2: Summary of Spectroscopic Data

| Technique | Description |

| ¹H NMR | The ¹H NMR spectrum of Boc-protected amino acids typically shows a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm. The proton on the α-carbon is also a key diagnostic signal. |

| ¹³C NMR | In the ¹³C NMR spectrum, the quaternary carbon and the methyl carbons of the tert-butyl group, along with the carbonyl carbon of the carbamate, confirm the presence of the Boc group. |

| FTIR | The FTIR spectrum of N-Boc protected compounds displays characteristic absorption bands. The N-H stretching vibration is observed in the range of 3300-3500 cm⁻¹. The C=O stretching of the carbamate typically appears around 1680-1700 cm⁻¹, and the C-O stretching is seen in the 1160-1170 cm⁻¹ region. The appearance of peaks around 1529, 1370, and 1688 cm⁻¹ is characteristic of the N-tert-butyloxycarbonylation.[5][6] |

| Mass Spectrometry | Mass spectrometry can confirm the molecular weight of the compound. For N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, the expected molecular ion peak would be at m/z 232.1134 [M+H]⁺. A mass spectrum for BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID showed an (ES+) m/z 230.3 (M+1), which is inconsistent with the expected mass.[7] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physical characteristics of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline.

Melting Point Determination

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. For an approximate melting point, a rapid heating rate can be used, followed by a slower rate (e.g., 2 °C/min) for a more precise measurement.

Solubility Assessment

To determine solubility, a known amount of N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline is added to a specific volume of a solvent (e.g., water, ethanol, DMSO, DMF) at a constant temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solid in the supernatant is then quantified, typically by techniques such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue. For sparingly soluble compounds in aqueous buffers, a common method involves first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMF and then diluting it with the aqueous buffer.[2]

Optical Rotation Measurement

Optical rotation is measured using a polarimeter. A solution of known concentration is prepared by dissolving a precisely weighed amount of the compound in a specific solvent. The solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a controlled temperature. The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Biological Significance and Signaling Pathway Involvement

While N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline is primarily utilized as a synthetic building block, its core structure, hydroxyproline, plays a significant role in biological processes, particularly in collagen synthesis and stability. Proline analogues are known to compete with proline in collagen biosynthesis, which can impact collagen expression.[8]

Furthermore, hydroxyproline residues are involved in cell signaling, notably in the regulation of the hypoxia-inducible factor (HIF-1α). The hydroxylation of proline residues in HIF-1α is a critical step that targets it for degradation.[9][10]

Below is a diagram illustrating the proline biosynthesis pathway, which is a precursor for the formation of hydroxyproline, a key component of collagen.

This diagram illustrates the de novo synthesis of proline from glutamate and ornithine, which serves as a precursor for hydroxyproline in collagen.[11] The stability of the collagen triple helix is significantly influenced by the presence of hydroxyproline residues. Proline analogues, including N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline, can interfere with this process, making them valuable tools in studying collagen metabolism and developing therapeutics for fibrotic diseases.[12]

Applications in Drug Development

N-(tert-butoxycarbonyl)-trans-3-hydroxy-L-proline and its isomers are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. For instance, N-Boc-hydroxyproline derivatives are used in the preparation of angiotensin-converting enzyme (ACE) inhibitors, which are crucial for managing hypertension.[13] Their rigid, chiral structure makes them ideal scaffolds for designing conformationally constrained peptides and peptidomimetics with enhanced biological activity and stability.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. BOC-(2S,3S)-3-HYDROXYPYRROLIDINE-2-CARBOXYLIC ACID | 187039-57-2 [chemicalbook.com]

- 8. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Emerging Roles of De Novo Proline Biosynthesis in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-trans-3-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-trans-3-hydroxy-L-proline is a synthetic derivative of the non-standard amino acid trans-3-hydroxy-L-proline. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functional group makes it a crucial building block in peptide synthesis and drug discovery. Its unique stereochemistry and functionalization provide a valuable tool for creating novel peptides with enhanced stability and bioactivity, as well as for the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and applications in scientific research and development.

Physicochemical Properties

This compound is a white to pale yellow solid.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 231.25 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₇NO₅ | [2][3][4] |

| CAS Number | 187039-57-2 | [2] |

| Purity | ≥97% | [5] |

| Form | Solid | [5] |

| InChI Key | JLDHXHPQMBNKMC-BQBZGAKWSA-N | [5] |

Synthesis Protocols

The synthesis of this compound typically involves the protection of the amino group of trans-3-hydroxy-L-proline. A general and efficient method for the synthesis of Boc-L-hydroxyproline is outlined below.[6]

Experimental Protocol: Synthesis of Boc-L-hydroxyproline[7]

-

Dissolution: Dissolve L-hydroxyproline in water.

-

Addition of Boc Anhydride: Under stirring, slowly add di-tert-butyl dicarbonate (Boc₂O).

-

pH Adjustment and Reaction: While stirring, add an aqueous solution of sodium hydroxide dropwise until the pH of the solution is greater than 7. Heat the reaction mixture to 40-45 °C and continue until the reaction is complete.

-

Precipitation and Isolation: Cool the reaction mixture to 0-5 °C. Adjust the pH to 2.0-2.5 with an acid, which will cause the target product to precipitate out of the solution.

-

Purification: The precipitated Boc-L-hydroxyproline can be collected by filtration. The resulting solid is then washed and dried to yield the final product.

This method takes advantage of the high solubility of L-hydroxyproline in water and the insolubility of its Boc-protected counterpart, allowing for a straightforward separation and purification process.[6]

A logical workflow for this synthesis is depicted in the following diagram:

Applications in Research and Development

This compound is a valuable building block in several areas of chemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents the amino group from participating in unwanted side reactions during peptide chain elongation. The hydroxyl group on the proline ring can be used to introduce conformational constraints or as a site for further functionalization, leading to peptides with enhanced biological activity and stability.[3] It is particularly useful in the creation of cyclic peptides, which often exhibit improved bioactivity.[3]

Drug Development

This modified amino acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[3] For instance, Boc-L-hydroxyproline is utilized in the preparation of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. Its ability to mimic natural amino acids makes it a valuable component in the design of novel therapeutics, especially those targeting neurological disorders.[3]

Biological Significance and Metabolism of trans-3-hydroxy-L-proline

While this compound is a synthetic molecule, its core structure, trans-3-hydroxy-L-proline, is a naturally occurring amino acid found in proteins like collagen.[7] Understanding the metabolic fate of the unprotected form provides context for its potential biological roles and degradation pathways.

In humans, trans-3-hydroxy-L-proline is degraded by the enzyme trans-3-hydroxy-L-proline dehydratase.[7][8] This enzyme converts it to Δ¹-pyrroline-2-carboxylate (Pyr2C), which can then be further metabolized.[8] This metabolic pathway is significant as it represents a previously less understood aspect of human amino acid metabolism.[8]

The metabolic pathway of trans-3-hydroxy-L-proline can be visualized as follows:

The formation of trans-3-hydroxy-L-proline residues in certain proteins can also play a role in cell signaling and the regulation of cellular processes.[7]

Conclusion

This compound is a chemically significant molecule with a well-defined set of physicochemical properties. Its synthesis is achievable through established protocols, and its applications in peptide synthesis and drug development are extensive. For researchers and scientists in these fields, a thorough understanding of this compound's characteristics and utility is essential for the advancement of novel therapeutic and research agents.

References

- 1. biorxiv.org [biorxiv.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN114436930A - Synthesis method of Boc-L-hydroxyproline - Google Patents [patents.google.com]

- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of a Human trans-3-Hydroxy-l-proline Dehydratase, the First Characterized Member of a Novel Family of Proline Racemase-like Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Data Interpretation of Boc-trans-3-hydroxy-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) data for N-tert-butyloxycarbonyl-trans-3-hydroxy-L-proline (Boc-trans-3-hydroxy-L-proline). Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents a detailed analysis based on structurally related compounds. The information herein is intended to serve as a robust reference for researchers in the fields of medicinal chemistry, peptide synthesis, and drug development for the characterization and quality control of this important proline derivative.

Molecular Structure and NMR-Active Nuclei

This compound is a protected amino acid derivative crucial in the synthesis of peptides and peptidomimetics. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine nitrogen prevents unwanted side reactions during peptide coupling. The trans-3-hydroxy functionality introduces a conformational constraint and a potential site for further chemical modification. The key NMR-active nuclei for structural elucidation are ¹H and ¹³C.

Caption: Molecular structure of this compound with key atoms labeled.

Expected ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrolidine ring, the Boc group, and the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Integration |

| Hα (C2-H) | 4.2 - 4.4 | Doublet of doublets (dd) | J(Hα, Hβ) ≈ 4-6; J(Hα, Hδ) ≈ 2-4 | 1H |

| Hβ (C3-H) | 4.4 - 4.6 | Multiplet (m) | 1H | |

| Hγ (C4-H₂) | 1.9 - 2.3 | Multiplet (m) | 2H | |

| Hδ (C5-H₂) | 3.4 - 3.7 | Multiplet (m) | 2H | |

| OH (C3-OH) | Variable (broad singlet) | Broad singlet (br s) | 1H | |

| COOH | Variable (broad singlet) | Broad singlet (br s) | 1H | |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | Singlet (s) | 9H |

Note: The chemical shifts of OH and COOH protons are highly dependent on the solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The presence of the Boc group introduces characteristic signals for the quaternary carbon and the three equivalent methyl carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 173 - 176 |

| C=O (Boc) | 154 - 156 |

| Cq (Boc) | 79 - 81 |

| Cα (C2) | 58 - 61 |

| Cβ (C3) | 68 - 72 |

| Cγ (C4) | 35 - 39 |

| Cδ (C5) | 46 - 49 |

| -C(CH₃)₃ (Boc) | 28 - 29 |

Experimental Protocols

The following section details a general protocol for the synthesis and NMR analysis of this compound, adapted from established methods for related compounds.

Synthesis of this compound

A common method for the N-Boc protection of amino acids involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

-

trans-3-hydroxy-L-proline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trans-3-hydroxy-L-proline in a mixture of dioxane (or THF) and water.

-

Add sodium hydroxide or triethylamine to the solution to adjust the pH to approximately 10-11.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

NMR Sample Preparation and Data Acquisition

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to dissolve the sample.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer.

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters include:

-

¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.

-

¹³C NMR: 1024-4096 scans, relaxation delay of 2-5 seconds, with proton decoupling.

-

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

Data Interpretation and Structural Verification Workflow

The following diagram illustrates the logical workflow for interpreting the NMR data to confirm the structure of this compound.

The Subtle Architect: A Technical Guide to the Natural Occurrence of 3-Hydroxyproline in Collagen

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyproline (3-Hyp) is a minor but significant post-translational modification of collagen, the most abundant protein in mammals. While less prevalent than its counterpart, 4-hydroxyproline, the strategic placement of 3-Hyp residues within the collagen triple helix plays a crucial role in the supramolecular assembly of collagen fibrils and the pathobiology of certain connective tissue disorders. This technical guide provides a comprehensive overview of the natural occurrence of 3-hydroxyproline in collagen, detailing its distribution, the enzymatic machinery responsible for its formation, its functional implications, and the analytical methods used for its characterization.

Introduction: A Tale of Two Hydroxyprolines

The stability of the collagen triple helix is critically dependent on the post-translational hydroxylation of proline residues. The vast majority of this hydroxylation occurs at the C4 position, forming 4-hydroxyproline (4-Hyp), which is essential for the conformational stability of the collagen molecule through water-bridged hydrogen bonding[1][2][3]. Discovered over 50 years ago, 3-hydroxyproline (3-Hyp) is a less common isomer, resulting from hydroxylation at the C3 position of proline[1]. For many years, the function of this minor modification remained elusive. However, recent research has unveiled its critical role in collagen biology, particularly in the ordered self-assembly of collagen supramolecular structures[1][4]. The clinical significance of 3-Hyp was highlighted by the discovery that genetic defects in the enzymatic machinery responsible for its formation lead to recessive forms of osteogenesis imperfecta (OI), a severe brittle bone disease[1][4][5].

The Enzymatic Machinery of Prolyl 3-Hydroxylation

The formation of 3-Hyp is catalyzed by a family of specific enzymes known as prolyl 3-hydroxylases (P3Hs), which are 2-oxoglutarate-dependent dioxygenases.[6][7] In humans, three isoforms have been identified: P3H1, P3H2, and P3H3, each encoded by a distinct gene (LEPRE1, LEPREL1, and LEPREL2, respectively)[6][8]. These enzymes exhibit tissue-specific expression and substrate preferences[1][5].

P3H1 is the principal enzyme responsible for the 3-hydroxylation of fibrillar collagens, such as type I and type II collagen.[1][9] Its activity is dependent on its interaction with two other proteins in the endoplasmic reticulum: cartilage-associated protein (CRTAP) and cyclophilin B (CypB).[1][5] This trimeric complex is essential for the efficient and specific 3-hydroxylation of proline at position 986 of the α1(I) and α1(II) collagen chains.[1] Mutations in the genes encoding any of these three components can lead to recessive OI.[1][5]

P3H2 is predominantly expressed in basement membrane-rich tissues and is the primary enzyme for 3-hydroxylating type IV collagen.[1][9][10] P3H3's specific substrates and functions are still under investigation.

The hydroxylation reaction catalyzed by P3Hs requires molecular oxygen, Fe2+, 2-oxoglutarate, and ascorbate as co-factors, similar to prolyl 4-hydroxylases.[6][7]

Signaling and Enzymatic Workflow

The formation of 3-hydroxyproline is a critical post-translational modification step occurring in the endoplasmic reticulum. The following diagram illustrates the key components and their interactions in the prolyl 3-hydroxylation of type I collagen.

Distribution of 3-Hydroxyproline in Collagen Types and Tissues

The abundance and location of 3-Hyp residues vary significantly among different collagen types and even within the same collagen type from different tissues, suggesting a regulatory role for this modification.

Quantitative Data on 3-Hydroxyproline Occurrence

The following tables summarize the quantitative data on the distribution of 3-hydroxyproline residues in various collagen chains.

Table 1: 3-Hydroxyproline Content in Different Collagen Types

| Collagen Type | Number of 3-Hyp Residues per Chain | Primary Tissue Distribution | Reference(s) |

| Fibrillar Collagens | |||

| Type I | 1-2 | Bone, Skin, Tendon | [1] |

| Type II | 1-2 | Cartilage, Vitreous | [1] |

| Type III | 0 (in mammals) | Skin, Blood Vessels | [1][4] |

| Type V | 3-6 | Co-assembles with Type I | [1] |

| Type XI | 3-6 | Co-assembles with Type II | [1] |

| Basement Membrane Collagens | |||

| Type IV | High (up to 10% of total Hyp) | Basement Membranes | [1][9] |

Table 2: Specific Sites of 3-Hydroxylation in Fibrillar Collagen Chains

| Collagen Chain | Residue Position | Occupancy | Tissue Specificity | Reference(s) |

| α1(I) | Pro986 | Fully Occupied | Ubiquitous | [1][4] |

| α2(I) | Pro707 | Partially Occupied | - | [1][4] |

| α1(II) | Pro986 | Fully Occupied | Cartilage | [1][4] |

| α1(II) | Pro944 | Partially Occupied | Vitreous (>80%), Nucleus Pulposus (40%) | [1][11] |

| α2(V) | Pro986 | Fully Occupied | - | [1][4] |

| α2(V) | Pro944 | Partially Occupied (60% in bone) | Bone | [1] |

| α2(V) | Pro707 | Partially Occupied | - | [1][4] |

| α2(V) | Pro470 | Partially Occupied | - | [1][4] |

| α1(I) & α2(I) | (GPP)n C-terminus | Heavily Hydroxylated | Tendon | [11][12] |

Functional Significance of 3-Hydroxyproline

While 4-Hyp is primarily a stabilizer of the collagen triple helix, the function of 3-Hyp appears to be more nuanced and related to higher-order collagen assembly.

Role in Supramolecular Assembly

The strategic positioning of 3-Hyp residues, particularly the D-periodic spacing of some sites (approximately 234 amino acid residues), suggests a role in mediating inter-triple-helical interactions.[1][4] It is hypothesized that the hydroxyl group of 3-Hyp, which points outwards from the triple helix, can form hydrogen bonds with adjacent collagen molecules, thereby influencing the precise alignment and assembly of collagen fibrils.[1]

Impact on Triple Helix Stability

The effect of 3-Hyp on the conformational stability of the collagen triple helix is a subject of ongoing research. Some studies using synthetic peptides have suggested that 3-Hyp may have a slight destabilizing effect compared to proline at the same position.[13][14][15] However, other studies have indicated a marginal increase in stability.[16] The consensus is that any effect on stability is minor compared to the significant stabilizing contribution of 4-Hyp.[16]

Biological Roles in Specific Tissues

-

Type IV Collagen and Basement Membrane Integrity: In type IV collagen of basement membranes, 3-hydroxylation is crucial. Studies in mice have shown that the absence of 3-Hyp in type IV collagen, due to the knockout of the LEPREL1 gene (encoding P3H2), is embryonic lethal.[2][9] This is because the non-hydroxylated type IV collagen aberrantly interacts with the platelet receptor glycoprotein VI (GPVI), leading to platelet aggregation and thrombosis.[9] Thus, 3-hydroxylation of type IV collagen serves a protective function, preventing unwanted platelet activation.[9]

-

Tendon-Specific Modification: The C-terminal (GPP)n repeat in type I collagen of tendons is heavily 3-hydroxylated, a feature not observed in bone or skin collagen.[11][12] This tissue-specific modification is thought to contribute to the unique mechanical properties and assembly of tendon fibrils.[11]

Experimental Protocols for the Analysis of 3-Hydroxyproline

The identification and quantification of 3-Hyp in collagen requires specialized analytical techniques due to its low abundance and isomeric nature with 4-Hyp.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) coupled with liquid chromatography (LC) is the gold standard for the analysis of 3-Hyp.[1][17][18]

Experimental Workflow for MS Analysis:

Key Methodological Considerations:

-

Sample Preparation: Collagen is typically extracted from tissues by limited pepsin digestion to isolate the triple-helical domain. The extracted collagen is then subjected to further proteolytic digestion (e.g., with trypsin or AspN) to generate peptides of a suitable size for MS analysis.[17]

-

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate the complex mixture of peptides before they enter the mass spectrometer. Hydrophilic interaction liquid chromatography (HILIC) can also be employed, particularly for the analysis of free hydroxyproline after acid hydrolysis.[19][20]

-

Mass Spectrometry: High-resolution mass spectrometers are essential for accurately determining the mass of the peptides. Tandem mass spectrometry (MS/MS) is used to fragment the peptides and determine their amino acid sequence, allowing for the precise localization of the 3-Hyp residue.[1][17] Multiple reaction monitoring (MRM) is a highly sensitive and selective MS technique used for quantifying specific hydroxyproline-containing peptides.[18][19]

-

Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides and the location of the 3-Hyp modification. The extent of hydroxylation at a particular site can be quantified by comparing the signal intensities of the hydroxylated and non-hydroxylated forms of the peptide.[1]

Amino Acid Analysis

Traditional amino acid analysis following acid hydrolysis of the collagen sample can be used to determine the total amount of 3-Hyp.

Protocol for Amino Acid Analysis:

-

Hydrolysis: The purified collagen sample is hydrolyzed in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.

-

Separation: The resulting amino acid mixture is separated by ion-exchange chromatography or another chromatographic method.

-

Detection and Quantification: The separated amino acids are derivatized (e.g., with ninhydrin) to allow for their detection and quantification by spectrophotometry.[21][22] A standard containing a known amount of 3-Hyp is run in parallel for calibration.

While this method provides quantitative information on the total 3-Hyp content, it does not reveal the specific locations of the modification within the collagen chains.

3-Hydroxyproline in Disease and Drug Development

The critical role of 3-Hyp in collagen biology makes it a relevant consideration in the context of disease and therapeutic development.

-

Osteogenesis Imperfecta: As previously mentioned, defects in the P3H1/CRTAP/CypB complex leading to a lack of 3-Hyp at Pro986 of type I collagen are a cause of recessive OI.[1][4] This highlights the importance of this specific modification for bone matrix quality.

-

Myopia: Mutations in the LEPREL1 gene, encoding P3H2, have been linked to nonsyndromic high myopia.[8][23] The under-hydroxylation of collagens in the eye, particularly in the sclera, is thought to lead to structural abnormalities that cause progressive myopia.[23]

-

Cancer: The metabolic pathways involving proline and hydroxyproline have been implicated in cancer cell metabolism.[7] The enzymes involved in proline hydroxylation require co-factors that are also utilized by other enzymes involved in epigenetic regulation, suggesting a potential link between collagen modification and cancer biology.[7]

For drug development professionals, understanding the role of 3-Hyp is crucial when developing therapies targeting collagen-related diseases or when producing recombinant collagen for therapeutic applications, as achieving the correct post-translational modification profile is essential for its proper function.

Conclusion

3-Hydroxyproline, though a minor component of collagen, is a functionally significant post-translational modification. Its tissue- and collagen type-specific distribution, orchestrated by a dedicated family of enzymes, points to its role as a fine-tuner of collagen supramolecular assembly. The severe pathologies associated with its absence underscore its importance in maintaining the integrity of the extracellular matrix. Continued research into the regulation and function of prolyl 3-hydroxylation will undoubtedly provide further insights into collagen biology and may open new avenues for the diagnosis and treatment of connective tissue disorders.

References

- 1. Location of 3-Hydroxyproline Residues in Collagen Types I, II, III, and V/XI Implies a Role in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 3. drinkharlo.com [drinkharlo.com]

- 4. Location of 3-hydroxyproline residues in collagen types I, II, III, and V/XI implies a role in fibril supramolecular assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collagen prolyl 3-hydroxylation: a major role for a minor post-translational modification? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. pnas.org [pnas.org]

- 10. uniprot.org [uniprot.org]

- 11. A Novel 3-Hydroxyproline (3Hyp)-rich Motif Marks the Triple-helical C Terminus of Tendon Type I Collagen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evolutionary origins of C-terminal (GPP)n 3-hydroxyproline formation in vertebrate tendon collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bif.wisc.edu [bif.wisc.edu]

- 14. Effect of 3-hydroxyproline residues on collagen stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hydroxyproline quantification for the estimation of collagen in tissue using multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sciex.com [sciex.com]

- 20. nebiolab.com [nebiolab.com]

- 21. researchgate.net [researchgate.net]

- 22. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Post-translationally abnormal collagens of prolyl 3-hydroxylase-2 null mice offer a pathobiological mechanism for the high myopia linked to human LEPREL1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Hydroxyproline in Protein Structure and Stability

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydroxyproline, a post-translationally modified imino acid, is a cornerstone of protein stability, most notably in collagen, the most abundant protein in mammals.[1][2][3] This technical guide provides a comprehensive examination of the multifaceted role of 4-hydroxyproline (Hyp) in dictating the structural integrity and stability of proteins. We will explore its enzymatic synthesis, the stereoelectronic and hydration-mediated mechanisms by which it stabilizes the collagen triple helix, and its emerging roles in non-collagen proteins, particularly in cellular oxygen sensing pathways. This guide includes quantitative data on thermal stability, detailed experimental protocols for analysis, and visualizations of key biochemical pathways and workflows to serve as a critical resource for researchers in biochemistry, cell biology, and pharmacology.

Introduction: The Significance of a Post-Translational Modification

While not one of the 20 proteinogenic amino acids incorporated during translation, hydroxyproline is one of the most abundant amino acids in the animal kingdom, comprising approximately 13.5% of the residues in mammalian collagen.[1] Its formation is a critical post-translational modification (PTM) that occurs within the lumen of the endoplasmic reticulum.[1] The primary function of hydroxyproline, specifically the (2S, 4R)-4-hydroxyproline isomer, is to confer thermal stability to the collagen triple helix, a structural necessity for the integrity of the extracellular matrix (ECM) at physiological temperatures.[2][4][5] A deficiency in this modification, as seen in scurvy due to a lack of the essential cofactor ascorbic acid, leads to a catastrophic loss of connective tissue strength.[5] Beyond its structural role in collagen, proline hydroxylation has been identified as a crucial regulatory mechanism in other proteins, such as the hypoxia-inducible factor (HIF), linking protein stability directly to cellular signaling and homeostasis.[1][6]

Biosynthesis of Hydroxyproline via Prolyl Hydroxylases

Hydroxyproline is synthesized by the hydroxylation of proline residues already incorporated into a polypeptide chain. This reaction is catalyzed by a class of enzymes known as prolyl hydroxylases, which are Fe(II)- and 2-oxoglutarate (α-ketoglutarate)-dependent dioxygenases.[2][5][7]

The overall reaction is as follows: L-proline (in peptide) + O₂ + α-ketoglutarate → 4-hydroxyproline (in peptide) + succinate + CO₂[5]

Key Components of the Catalytic Cycle:

-

Enzyme: Prolyl 4-hydroxylases (P4Hs) recognize proline residues, typically in the Yaa position of the Gly-Xaa-Yaa repeating sequence in collagen.[1][2][4]

-

Substrates: The enzyme requires molecular oxygen (O₂) and α-ketoglutarate.[4][7]

-

Cofactors: A ferrous iron (Fe²⁺) atom is located at the catalytic center. Ascorbic acid (Vitamin C) is essential to maintain the iron in its reduced Fe²⁺ state, allowing for continuous enzymatic activity.[4][5][8]

The reaction mechanism involves the binding of α-ketoglutarate and the prolyl-containing substrate to the enzyme's active site, followed by the binding of O₂ to the Fe²⁺ ion. This leads to the oxidative decarboxylation of α-ketoglutarate, generating a highly reactive ferryl [Fe(IV)=O] intermediate.[9][10] This powerful oxidant then abstracts a hydrogen atom from the C4 position of the proline ring, followed by a "rebound" of the hydroxyl group to form 4-hydroxyproline.[9]

Role in Collagen Structure and Stability

The presence of hydroxyproline in the Yaa position of the Gly-Xaa-Yaa repeat is the dominant factor in stabilizing the collagen triple helix.[11] The melting temperature (Tm) of the collagen triple helix is directly proportional to its 4-Hyp content.[4] This stability arises from two primary mechanisms:

-

Stereoelectronic Effects: The electronegative hydroxyl group of Hyp at the C4 position induces a Cγ-exo ring pucker in the pyrrolidine ring. This pre-organizes the polypeptide chain into the polyproline II-type conformation required for triple helix formation, thus reducing the entropic cost of folding.[2][12]

-

Water-Mediated Hydrogen Bonds: The hydroxyl group of Hyp serves as both a hydrogen bond donor and acceptor, facilitating the formation of an extensive network of hydrogen bonds with bridging water molecules.[12] These "water bridges" connect different chains within the triple helix, providing significant enthalpic stabilization.

Quantitative Impact of Hydroxyproline on Protein Stability

The stabilizing effect of hydroxyproline can be quantified by measuring the change in the thermal denaturation temperature (Tm) of collagen and collagen-like peptides.

| Protein/Peptide System | Hydroxylation Status | Melting Temperature (Tm) | Reference Context |

| Type I Collagen (Zebrafish) | Secreted at 18°C | 34.2°C | Lower Hyp content at lower culture temperatures correlates with lower Tm.[13] |

| Type I Collagen (Zebrafish) | Secreted at 33°C | 36.4°C | Higher Hyp content at higher culture temperatures correlates with higher Tm.[13] |

| Collagen-like Peptide | (Pro-Pro-Gly)₁₀ | 24°C | Baseline stability without hydroxylation.[12] |

| Collagen-like Peptide | (Pro-Hyp-Gly)₁₀ | 41°C | Hydroxylation increases the Tm by 17°C, demonstrating a significant stabilizing effect.[5][12] |

| Hydrated Native Collagen | N/A | ~65°C | Denaturation temperature in a hydrated environment.[14] |

| Dehydrated Native Collagen | N/A | ~220°C | Denaturation involving conformational change from triple helix to random coil in a dry state.[14] |

Note: Absolute Tm values can vary based on experimental conditions (e.g., heating rate, buffer composition, hydration state). The critical data point is the relative increase in Tm upon hydroxylation.

Role in Non-Collagen Proteins: The HIF-1α Example

Prolyl hydroxylation is not exclusive to collagen and plays a pivotal role in cellular oxygen sensing through the regulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][6]

-

Under Normoxic Conditions (Normal Oxygen): HIF-prolyl hydroxylase domain (PHD) enzymes hydroxylate specific proline residues (Pro402 and Pro564 in humans) on HIF-1α.[6][15] This hydroxylation creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[16][17] The VHL complex then polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[15]

-

Under Hypoxic Conditions (Low Oxygen): The PHD enzymes are inactive because their essential co-substrate, molecular oxygen, is limited.[17] Consequently, HIF-1α is not hydroxylated, evades recognition by VHL, and is stabilized.[15][17] Stabilized HIF-1α translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes that promote adaptation to hypoxia, such as those involved in angiogenesis and glycolysis.[6][15]

This oxygen-dependent degradation switch is a key target for drug development in diseases like anemia and ischemia.

References

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline | Collagen, Protein, Amino Acids | Britannica [britannica.com]

- 4. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]

- 6. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prolyl 4-hydroxylase activity-responsive transcription factors: From hydroxylation to gene expression and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Thermal Denaturation Studies of Collagen by Microthermal Analysis and Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Hydroxylation by Hypoxia-Inducible Factor (HIF) Hydroxylases: Unique or Ubiquitous? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of HIF prolyl hydroxylases by hypoxia-inducible factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

Methodological & Application

Application Notes: Synthesis of Peptides Containing Boc-trans-3-hydroxy-L-proline

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the structure, stability, and biological activity of synthetic peptides. Boc-trans-3-hydroxy-L-proline is a valuable building block that, like its more common isomer 4-hydroxyproline, is a key component of collagen.[1][2] Its inclusion can influence the conformational properties of a peptide, potentially affecting its stability and receptor binding affinity.[3][4] The hydroxyl group provides a site for further chemical modification, such as glycosylation or attachment of reporter molecules.

These application notes provide a comprehensive guide for the synthesis of peptides containing this compound using the robust and well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[5] This method is particularly advantageous for synthesizing complex or hydrophobic peptides.[6]

Data Presentation

Successful peptide synthesis relies on optimized reaction conditions and realistic expectations for yield and purity. The following tables summarize key quantitative parameters for a typical Boc-SPPS workflow incorporating this compound.

Table 1: Recommended Synthesis Parameters for this compound Incorporation

| Parameter | Recommended Value | Notes |

|---|---|---|

| Resin Type | Merrifield, PAM, or BHA/MBHA Resin[7] | Select resin based on the desired C-terminus: Merrifield or PAM for a C-terminal acid[7][8]; BHA or MBHA for a C-terminal amide.[7] |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can be beneficial for longer or more complex peptide sequences.[8] |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to the resin's functional group loading.[8] |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin's functional group loading.[8] |

| Activation Method | In situ neutralization with HBTU/DIEA or DCC/HOBt | In situ neutralization minimizes side reactions like diketopiperazine formation.[9] |

| Coupling Time | 1 - 4 hours | Monitor reaction completion using a test suitable for secondary amines (e.g., Isatin or Chloranil test).[8] |

| Deprotection Solution | 50% TFA in DCM | A standard solution for effective Boc group removal.[5][7] |

| Deprotection Time | 20 - 30 minutes | Includes a brief pre-wash followed by the main deprotection step.[5][10] |

Table 2: Expected Yield and Purity

| Parameter | Typical Range | Factors |

|---|---|---|

| Overall Crude Peptide Yield | 40 - 75% | Highly dependent on the peptide's length, sequence complexity, and aggregation tendency.[8] |

| Crude Peptide Purity (by HPLC) | 35 - 65% | Purification is almost always required to remove truncated or modified sequences.[8][] |

| Final Purified Peptide Yield | 10 - 30% | Depends on the crude purity and the efficiency of the chosen purification method (e.g., RP-HPLC).[8] |

Experimental Workflow and Logic Diagrams

Visualizing the synthesis process and potential troubleshooting pathways can clarify the multi-step nature of SPPS.

Caption: General workflow for a single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Caption: Troubleshooting workflow for low peptide yield due to diketopiperazine (DKP) formation.

Experimental Protocols

The following protocols detail the key stages of synthesizing a peptide containing this compound using manual Boc-SPPS.

Protocol 1: Resin Preparation and First Amino Acid Coupling

This protocol is for attaching the first Boc-protected amino acid to a Merrifield resin.

-

Resin Swelling : Swell 1g of Merrifield resin (chloromethylpolystyrene) in 10-15 mL of dichloromethane (DCM) for 1-2 hours in a reaction vessel.[5]

-

Cesium Salt Preparation : In a separate flask, dissolve the first Boc-amino acid (1.1 equivalents relative to resin loading) in methanol (MeOH). Neutralize the solution with a 2M solution of cesium carbonate (Cs₂CO₃) in water until the pH is 7.0. Remove the solvent by rotary evaporation to obtain the Boc-amino acid cesium salt.

-

Esterification : Dissolve the dried cesium salt in 10 mL of N,N-dimethylformamide (DMF). Add this solution to the swollen resin.

-

Reaction : Shake the mixture at 50°C for 12-24 hours to ensure complete esterification.

-

Washing : After the reaction, wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under a vacuum.[10]

Protocol 2: Iterative Peptide Elongation Cycle

This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

-

Boc Deprotection :

-

Neutralization :

-

Coupling of this compound (or other Boc-amino acids) :

-

In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[9]

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.[9]

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.[9]

-

Agitate the reaction mixture for 1-2 hours at room temperature.[9]

-

Monitoring : Since proline and its derivatives are secondary amines, the standard ninhydrin test will not work.[12] Monitor the reaction completion using the Isatin Test or Chloranil Test .[8] If the test is positive (indicating incomplete coupling), drain the solution and recouple with a freshly prepared activated amino acid solution.

-

Washing : Once coupling is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[9]

-

Protocol 3: Final Cleavage and Peptide Isolation

This protocol uses Trifluoromethanesulfonic acid (TFMSA) for cleavage, which is an alternative to the more hazardous hydrogen fluoride (HF).[6][8]

-

Preparation : Dry the final peptide-resin thoroughly under a high vacuum.[8]

-

Cleavage Cocktail : Prepare a cleavage cocktail of TFMSA/TFA/thioanisole. Suspend the dried resin in this mixture.[8]

-

Cleavage Reaction : Stir the suspension at room temperature for 1-2 hours.[8]

-

Peptide Precipitation : Filter the resin and slowly add the filtrate to a large volume of cold diethyl ether to precipitate the crude peptide.[8][10]

-

Isolation : Collect the precipitated peptide by centrifugation. Wash the pellet with cold diethyl ether and dry it under a vacuum to obtain the crude product.[8]

Protocol 4: Peptide Purification and Analysis

Crude synthetic peptides require purification, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[][13]

-

Sample Preparation : Dissolve the crude peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% TFA.

-

Analytical HPLC : First, perform an analytical scale separation to determine the retention time of the target peptide and optimize the separation gradient.[13] Trifluoroacetic acid (TFA) is a common mobile phase additive that improves peak shape.[13]

-

Preparative HPLC : Scale up the optimized method to a preparative column to purify the entire batch of crude peptide.[14]

-

Fraction Collection and Analysis : Collect fractions corresponding to the target peptide peak. Analyze the purity of each fraction using analytical HPLC or mass spectrometry.

-

Lyophilization : Combine the pure fractions and lyophilize (freeze-dry) to remove the solvent and obtain the final, purified peptide as a white, fluffy powder.[10]

References

- 1. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. bif.wisc.edu [bif.wisc.edu]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. agilent.com [agilent.com]

- 14. Purification of Synthetic Peptides by High Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for the Use of Boc-trans-3-hydroxy-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Introduction

Boc-trans-3-hydroxy-L-proline is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS) to incorporate the rare, naturally occurring residue 3-hydroxyproline (3-Hyp) into synthetic peptides. While 4-hydroxyproline is abundant in collagen and known to stabilize the collagen triple helix, 3-hydroxyproline is found in smaller quantities and plays a distinct, critical role in the supramolecular assembly of collagen fibrils and the stability of specific collagen types, such as type IV.[1][2][3] The incorporation of 3-Hyp is crucial for synthesizing collagen-mimetic peptides, studying collagen structure-function relationships, and developing novel biomaterials.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This strategy is robust, particularly for complex or hydrophobic sequences where peptide aggregation can be a challenge.[4][5]

Strategic Considerations for Incorporation

1. Orthogonal Protection of the Hydroxyl Group

The primary strategic consideration when using this compound is the management of the side-chain hydroxyl group. In the context of the Boc/Bzl strategy, which relies on graduated acid lability, the hydroxyl group is typically protected with an acid-labile group that is more stable than the Nα-Boc group.[6][7] The most common choice is the benzyl ether (Bzl), which is stable to the repeated trifluoroacetic acid (TFA) treatments used for Boc deprotection but is cleaved during the final strong acid step (e.g., with HF or TFMSA).[6][8]

-

Protected Approach (Recommended): Using Boc-L-Hyp(Bzl)-OH is the standard and safest approach. It prevents potential side reactions at the hydroxyl group, such as O-acylation during subsequent coupling steps.

-

Unprotected Approach: In some "minimal protection" strategies, the hydroxyl group may be left unprotected.[9] This can increase atom economy but carries the risk of side reactions. This approach is not generally recommended without careful optimization for a specific sequence.

2. Coupling Kinetics and Reagent Choice

As a secondary amino acid, proline and its derivatives can exhibit slower coupling kinetics compared to primary amino acids.[4] This steric hindrance necessitates careful selection of coupling reagents to ensure complete and efficient peptide bond formation.

-

Carbodiimides: Diisopropylcarbodiimide (DIC) is commonly used in Boc-SPPS, typically with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization.[10]

-

Aminium/Uronium and Phosphonium Salts: Reagents such as HBTU, HATU, and PyBOP are highly efficient and are preferred for difficult couplings, including those involving sterically hindered residues.[11][12] They convert the protected amino acid into a highly reactive active ester, promoting rapid bond formation.[7]

Data Presentation

Quantitative data for the use of this compound is summarized below. These parameters are based on established protocols for Boc-proline derivatives and serve as a strong starting point for synthesis planning.[4]

Table 1: Physicochemical Properties of Boc-trans-4-hydroxy-L-proline (Note: Data for the trans-3-hydroxy isomer is not widely published; these values for the closely related trans-4-hydroxy isomer serve as a reliable estimate.)

| Property | Value |

| Chemical Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol [13] |

| Appearance | White to off-white powder |

| Melting Point | 123-127 °C[13] |

| Reaction Suitability | Boc Solid-Phase Peptide Synthesis[13] |

Table 2: Recommended Synthesis Parameters for Incorporation via Boc-SPPS

| Parameter | Recommended Value | Notes |

| Resin Type | Merrifield, PAM, BHA, or MBHA | Choice depends on desired C-terminus (acid or amide).[4][14] |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution is often better for longer or difficult sequences.[4] |

| Boc-Amino Acid Excess | 3 - 5 equivalents | Relative to resin functionalization. |

| Coupling Reagent Excess | 3 - 5 equivalents | Relative to resin functionalization. |

| Coupling Time | 1 - 4 hours | Slower kinetics may require extended coupling times. Monitoring is essential.[4] |

| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM.[4] |

Table 3: Comparison of Common Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Reagent Type | Key Advantages |

| DIC / HOBt | Carbodiimide | Cost-effective and widely used; minimizes racemization with HOBt.[10] |

| HBTU / HATU | Aminium Salt | Highly reactive, fast coupling times, and low racemization.[10][12] Ideal for difficult sequences.[11] |

| PyBOP | Phosphonium Salt | Very efficient with reduced risk of side reactions compared to some aminium salts.[12] |

Experimental Protocols

The following protocols outline the standard procedures for incorporating this compound into a peptide sequence using manual Boc-SPPS.

Protocol 1: Standard Boc-SPPS Cycle

This cyclical protocol details the steps for deprotection, neutralization, and coupling.

1. Resin Preparation:

- Swell the appropriate resin (e.g., Merrifield for a C-terminal acid) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.[14]

- Drain the solvent.

2. Nα-Boc Deprotection:

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.[14][15]

- Perform a short pre-wash by agitating for 1-2 minutes, then drain.[4]

- Add fresh deprotection solution and agitate for 20-30 minutes at room temperature.[4]

- Drain the solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.[4]

3. Neutralization:

- Wash the peptide-resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM (2 times, 1 minute each) to neutralize the N-terminal ammonium salt to the free amine.[4][6]

- Wash the resin with DCM (3-5 times) to remove excess base.[4] The resin is now ready for coupling.

4. Coupling Reaction (HBTU Example):

- Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and HBTU (0.95 equivalents relative to the amino acid) in a minimal amount of N,N-dimethylformamide (DMF).[16] Add DIEA (4-6 equivalents) to the mixture and allow it to pre-activate for 1-5 minutes.[11]

- Coupling: Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the mixture at room temperature for 1-4 hours.[4]

- Monitoring: Monitor the reaction's completion using a qualitative test suitable for secondary amines, such as the Isatin Test or Chloranil Test . A negative test (indicating the absence of free amines) confirms complete coupling. If the test is positive, a recoupling with freshly activated amino acid is recommended.[4]

5. Washing:

- After complete coupling, drain the solution and wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove all soluble reagents and byproducts.

This cycle is repeated for each amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This protocol is for cleaving the completed peptide from the resin and removing the side-chain protecting groups (including the benzyl ether from the 3-hydroxyproline side chain).

1. Preparation:

- After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage:

- Place the dry peptide-resin in a specialized reaction vessel suitable for strong acids.

- Add a cleavage cocktail. For peptides containing sensitive residues like Met or Trp, a scavenger-containing cocktail is essential. A common strong acid is anhydrous Hydrogen Fluoride (HF).[15] The "low-high" HF procedure is often used to minimize side reactions.[15]

- Low HF Step: Treat the resin with a mixture of HF/DMS (1:3) for 2 hours at 0 °C. This removes many protecting groups via an SN2 mechanism.

- High HF Step: After removing the low HF mixture, treat the resin with neat HF (with a scavenger like anisole) for 1 hour at 0 °C to cleave the peptide from the resin and remove remaining protecting groups.[15]

- Carefully evaporate the HF under vacuum.

3. Peptide Precipitation and Purification:

- Suspend the residue (cleaved peptide and resin) in cold diethyl ether to precipitate the crude peptide.

- Filter to collect the peptide and wash it several times with cold ether to remove scavengers and cleaved protecting groups.[14]

- Dry the crude peptide under vacuum.

- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

References

- 1. bif.wisc.edu [bif.wisc.edu]

- 2. Peptidyl 3-Hydroxyproline-Binding Properties of Type I Collagen Suggest a Function in Fibril Supramolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 9. cpcscientific.com [cpcscientific.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 13. Boc-Hyp-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. chempep.com [chempep.com]

- 16. benchchem.com [benchchem.com]

The Pivotal Role of Boc-trans-3-hydroxy-L-proline in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid, commonly known as Boc-trans-3-hydroxy-L-proline, has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents. Its rigid pyrrolidine ring and stereochemically defined hydroxyl group provide a valuable scaffold for designing molecules with high affinity and selectivity for biological targets. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of potent antiviral drugs, highlighting its significance in medicinal chemistry.

Application Highlight: Synthesis of Antiviral Therapeutics

This compound and its derivatives are instrumental in the synthesis of several key antiviral drugs. The constrained conformation of the proline ring is often utilized to mimic peptide turns and to orient functional groups precisely for optimal interaction with enzyme active sites.

Synthesis of Nirmatrelvir (Component of PAXLOVID™)

Nirmatrelvir, an orally active 3C-like protease (3CLpro) or main protease (Mpro) inhibitor, is a critical component of PAXLOVID™, used for the treatment of COVID-19. The synthesis of a key bicyclic proline intermediate for Nirmatrelvir commences from Boc-trans-4-hydroxy-L-proline, a closely related derivative. The synthesis of a key bicyclic fragment of Nirmatrelvir has been achieved from Boc-trans-4-hydroxy L-proline benzyl ester in four steps with an overall yield of 40%.[1]

Synthesis of Hepatitis C Virus (HCV) Protease Inhibitors

This compound derivatives are also central to the synthesis of HCV NS3/4A protease inhibitors, a class of direct-acting antivirals that have revolutionized the treatment of hepatitis C.

-

Telaprevir: A potent inhibitor of the HCV NS3/4A serine protease. A highly efficient synthesis of telaprevir has been developed, underscoring the importance of chiral building blocks like modified prolines.

-

Boceprevir: Another key HCV NS3/4A protease inhibitor. The synthesis of its complex bicyclic proline fragment highlights the versatility of proline derivatives in constructing intricate molecular architectures.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the synthesis and activity of drugs derived from Boc-hydroxy-L-proline derivatives.

| Compound/Intermediate | Application | Parameter | Value | Reference |

| Bicyclic amino acid for Nirmatrelvir | Intermediate Synthesis | Overall Yield (from Boc-trans-4-hydroxy-L-proline benzyl ester) | 40% | [1] |

| Phenylselenyl derivative (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 78% | [1] |

| Alkene (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 75% | [1] |

| Bicyclic dimethylcyclopropyl amino acid (Nirmatrelvir intermediate) | Intermediate Synthesis | Yield | 68% | [1] |

| N-Boc-cis-4-hydroxyproline methyl ester | Intermediate Synthesis | Yield | 89.2% | [2] |

| N-Boc-cis-4-hydroxyproline | Intermediate Synthesis | Yield | 84.7% | [2] |

Signaling Pathways

Understanding the mechanism of action of drugs derived from this compound requires knowledge of the viral life cycles they disrupt.

SARS-CoV-2 Main Protease (Mpro) and the Viral Replication Cycle

Nirmatrelvir targets the SARS-CoV-2 main protease (Mpro), an enzyme essential for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[3][4] Inhibition of Mpro halts the viral life cycle.

Caption: SARS-CoV-2 replication cycle and the inhibitory action of Nirmatrelvir.

HCV NS3/4A Protease and Innate Immunity Evasion

Telaprevir and Boceprevir inhibit the HCV NS3/4A protease, which is crucial for viral polyprotein processing.[5] Furthermore, NS3/4A protease cleaves key host adaptor proteins (MAVS and TRIF) involved in the innate immune response, thereby preventing the production of type I interferons.[5][6]

Caption: HCV evasion of innate immunity via NS3/4A protease and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in synthesis.

Protocol 1: Boc Protection of trans-3-hydroxy-L-proline

This protocol describes a general procedure for the N-protection of the proline derivative.

Materials:

-

trans-3-hydroxy-L-proline

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Petroleum ether

Procedure:

-

Dissolve L-hydroxyproline in water.

-

Adjust the solution to be alkaline by adding a solution of sodium hydroxide or sodium carbonate.

-

Add di-tert-butyl dicarbonate to the reaction mixture in portions while stirring. The reaction is typically carried out at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, wash the aqueous solution with petroleum ether to remove unreacted (Boc)₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a dilute solution of hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be further purified by crystallization or column chromatography.

Protocol 2: Synthesis of a Bicyclic Proline Intermediate for Nirmatrelvir (Illustrative Workflow)

This protocol outlines the key transformations starting from a Boc-protected hydroxyproline derivative.

Caption: Synthetic workflow for a key Nirmatrelvir intermediate.

Detailed Steps (based on literature procedures[1]):

-

Mesylation: The hydroxyl group of Boc-trans-4-hydroxy-L-proline benzyl ester is activated by converting it to a mesylate using methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP. This reaction typically proceeds in quantitative yield.

-

Phenylselenylation: The mesylate is displaced with a phenylselenyl group using diphenyldiselenide and sodium borohydride. This step proceeds with a reported yield of 78%.[1]

-

Oxidative Elimination: The selenide is oxidized with hydrogen peroxide, followed by elimination in the presence of pyridine to form the corresponding alkene. This elimination step has a reported yield of 75%.[1]

-

Dimethylcyclopropanation: The alkene undergoes a cobalt(II)-catalyzed dimethylcyclopropanation reaction to afford the target bicyclic dimethylcyclopropyl amino acid fragment. This key step has a reported yield of 68%.[1]

This compound and its analogs are indispensable chiral building blocks in medicinal chemistry, enabling the efficient and stereocontrolled synthesis of complex and highly potent pharmaceutical agents. The examples of Nirmatrelvir, Telaprevir, and Boceprevir underscore the strategic importance of this scaffold in the development of life-saving antiviral therapies. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References